molecular formula C11H20O B1435709 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal CAS No. 2092580-90-8

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal

Cat. No.: B1435709
CAS No.: 2092580-90-8
M. Wt: 168.28 g/mol
InChI Key: ZLIYLAGOGJORAM-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal is an organic compound characterized by its unique cyclobutyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal typically involves the reaction of 3,3-dimethylcyclobutylmethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and potential applications. Its cyclobutyl structure also contributes to its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(3,3-dimethylcyclobutyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)5-9(6-10)7-11(3,4)8-12/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYLAGOGJORAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CC(C)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal
Reactant of Route 2
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal
Reactant of Route 3
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal
Reactant of Route 4
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal
Reactant of Route 5
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal
Reactant of Route 6
3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal

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